![molecular formula C22H19N7O B2532856 N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1798485-26-3](/img/structure/B2532856.png)

N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

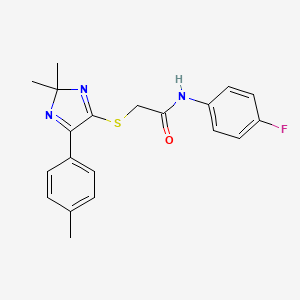

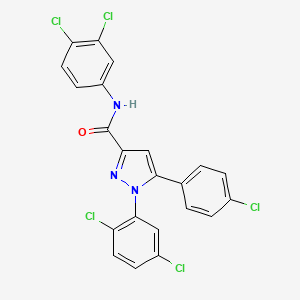

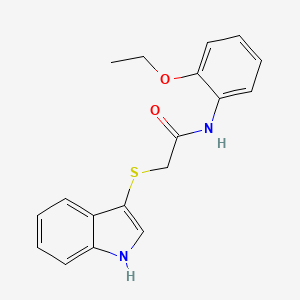

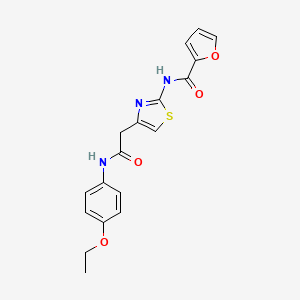

The compound "N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide" is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple heterocyclic structures such as benzimidazole, pyrrole, and triazole. These structures are known to confer various pharmacological properties, as evidenced by the research on related compounds.

Synthesis Analysis

The synthesis of compounds with similar structures involves multi-step reactions, starting with the formation of Schiff's bases, followed by cyclization reactions to form the desired heterocycles. For instance, the synthesis of related benzimidazole derivatives has been described, where Schiff's bases are reacted with ethyl cyanoacetate to yield pyrazole-carbonitriles, which are further modified to obtain the final compounds . Similarly, triazoles can be synthesized by reacting hydrazonoyl chlorides with nitriles or acetylenes in the presence of aluminum chloride .

Molecular Structure Analysis

The molecular structure of the compound is characterized by the presence of multiple nitrogen-containing rings, which are known to interact with biological targets. The imidazole ring, for example, is a common motif in drugs that target enzymes and receptors. The structural analogs of this compound have been shown to have distinct electrostatic isopotential maps, which may influence their biological activity .

Chemical Reactions Analysis

Compounds containing benzimidazole and triazole rings can undergo various chemical reactions. For example, benzimidazole derivatives can be N-methylated to alter their chemical properties . Triazoles can be formed through the reaction of acid chlorides with benzamidrazones . These reactions are crucial for the modification and optimization of the pharmacological properties of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their heterocyclic structures. Benzimidazole derivatives have been shown to possess significant antioxidant and antimicrobial activities, which can be correlated with their molecular descriptors . The lipophilicity and pKa of these compounds can affect their biological activity and pharmacokinetics, as seen in the case of pyrimidine analogs . Moreover, the presence of substituents like the trifluoromethoxy group can impact the physicochemical properties and drug-likeness of the molecule .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

This compound, due to its structural complexity, plays a significant role in synthetic chemistry, particularly in the preparation and transformation of heterocyclic compounds. Research by Katritzky et al. (1989) on the lithiation and transformation of N-(benzotriazol-1-ylmethyl) heterocycles, including pyrrole and benzimidazole derivatives, highlights the potential of such compounds for chemical modifications and the creation of new molecules with varied functional groups (Katritzky et al., 1989).

Antiviral and Antibacterial Properties

The benzamide-based derivatives, including structures similar to the one , have been explored for their antiviral and antibacterial properties. A study by Hebishy et al. (2020) discovered compounds with significant antiviral activities against the H5N1 influenza virus, indicating the potential use of such molecules in combating viral infections (Hebishy et al., 2020).

Anticancer Activity

The structural framework of compounds like N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is being investigated for its anticancer potential. Sahay and Ghalsasi (2019) explored the self-aggregation behavior of benzimidazole and triazole adducts, aiming to understand their role in anticancer activity. This research demonstrates the compound's potential in forming self-aggregated structures that could be leveraged for targeted cancer therapies (Sahay & Ghalsasi, 2019).

Eigenschaften

IUPAC Name |

N-[(1-methylbenzimidazol-2-yl)methyl]-1-phenyl-5-pyrrol-1-yltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N7O/c1-27-18-12-6-5-11-17(18)24-19(27)15-23-21(30)20-22(28-13-7-8-14-28)29(26-25-20)16-9-3-2-4-10-16/h2-14H,15H2,1H3,(H,23,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICBXJMHLNZTBBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1CNC(=O)C3=C(N(N=N3)C4=CC=CC=C4)N5C=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(ethylthio)benzamide](/img/structure/B2532773.png)

![2-(4-ethoxyphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2532774.png)

![N-(4-bromophenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2532783.png)

![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2532789.png)

![N-[4-(dimethylamino)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2532792.png)